molecular formula C16H15NO2 B3155680 (2E)-1-(4-aminophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one CAS No. 807642-52-0

(2E)-1-(4-aminophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Cat. No. B3155680
M. Wt: 253.29 g/mol
InChI Key: OGNSJLYVAFSTNZ-DHZHZOJOSA-N
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Description

“(2E)-1-(4-aminophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one” is a specialty product used for proteomics research . It has a molecular formula of C16H15NO2 and a molecular weight of 253.30 .

Scientific Research Applications

Pharmacological and Therapeutic Potentials

Naringenin : A citrus flavonoid with potential pharmacological activities and therapeutic applications across neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant disorders. The anti-inflammatory and antioxidant effects of naringenin are notable, suggesting its utility in various human ailments (Rani et al., 2016).

Chemical Synthesis and Environmental Impact

Synthesis of 2-Fluoro-4-bromobiphenyl : A practical pilot-scale method for the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals. This method highlights the challenges and solutions in the synthesis of complex biphenyl derivatives, potentially relevant for synthesizing compounds like “(2E)-1-(4-aminophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one” (Qiu et al., 2009).

Research on Related Aromatic Compounds

Primary Aromatic Amines and Cancer : Studies on 4-aminobiphenyl, a model carcinogen, offer insights into the mechanisms of carcinogenesis induced by aromatic amines. These include complex bioactivation processes and DNA adduct formation, providing a framework for understanding the potential toxicological impacts of structurally related compounds (Wang et al., 2019).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-11H,17H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNSJLYVAFSTNZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-aminophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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